molecular formula C8H5IN2 B3098151 2-Iodoquinazoline CAS No. 1331850-55-5

2-Iodoquinazoline

Cat. No.: B3098151
CAS No.: 1331850-55-5
M. Wt: 256.04 g/mol
InChI Key: FWMBEYDLDLJTDP-UHFFFAOYSA-N
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Description

2-Iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Biochemical Analysis

Biochemical Properties

2-Iodoquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in cell signaling pathways related to cancer progression . The compound binds to the active sites of these receptors, preventing their activation and subsequent signaling cascades.

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, it has been observed to induce apoptosis (programmed cell death) and inhibit proliferation. This compound affects cell signaling pathways, including the EGFR and VEGFR pathways, leading to reduced cell survival and growth . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of EGFR and VEGFR, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. Furthermore, this compound can induce conformational changes in these receptors, enhancing its inhibitory effects.

Preparation Methods

The synthesis of 2-Iodoquinazoline can be achieved through several methods. One common approach involves the iodination of quinazoline derivatives. This can be done using iodine or iodine monochloride in the presence of a suitable oxidizing agent. Another method involves the cyclization of 2-iodoaniline with formamide or formic acid under acidic conditions to form the quinazoline ring .

Industrial production methods for this compound typically involve large-scale iodination reactions, where the reaction conditions are optimized for yield and purity. These methods often use continuous flow reactors to ensure consistent product quality and to minimize the formation of by-products.

Chemical Reactions Analysis

2-Iodoquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of this compound can lead to the formation of 2-aminoquinazoline using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong oxidizing agents for oxidation, and metal hydrides for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Iodoquinazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Iodoquinazoline can be compared with other quinazoline derivatives, such as:

    2-Chloroquinazoline: Similar in structure but with a chlorine atom instead of iodine, it has different reactivity and biological activity.

    2-Bromoquinazoline: Contains a bromine atom, which also affects its chemical properties and applications.

    4-Iodoquinazoline:

The uniqueness of this compound lies in the specific position of the iodine atom, which influences its chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-iodoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMBEYDLDLJTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316241
Record name 2-Iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331850-55-5
Record name 2-Iodoquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331850-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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